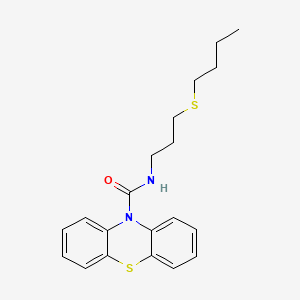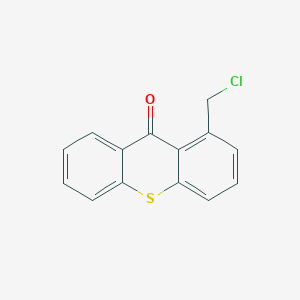![molecular formula C10H8N4O2S B14640010 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline CAS No. 55564-29-9](/img/structure/B14640010.png)
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a chemical compound that features a nitro group, a pyrazine ring, and a sulfanyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitroaniline with pyrazin-2-thiol under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aniline and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 2-amino-4-[(pyrazin-2-yl)sulfanyl]aniline.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazine and sulfanyl groups can interact with various biological molecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the pyrazin-2-yl sulfanyl group.
4-Nitroaniline: Similar but with the nitro group in a different position.
2-Nitro-4-[(4-nitrophenyl)sulfonyl]aniline: Similar but with a different substituent on the aniline ring.
Uniqueness
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is unique due to the presence of the pyrazin-2-yl sulfanyl group, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.
Propiedades
Número CAS |
55564-29-9 |
|---|---|
Fórmula molecular |
C10H8N4O2S |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
2-nitro-4-pyrazin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H8N4O2S/c11-8-2-1-7(5-9(8)14(15)16)17-10-6-12-3-4-13-10/h1-6H,11H2 |
Clave InChI |
PNRJBBWDUPGEGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC2=NC=CN=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
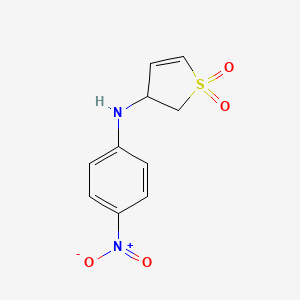
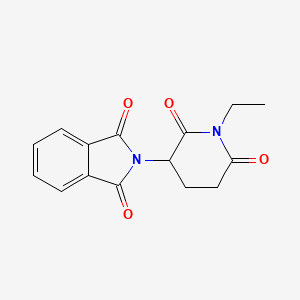
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
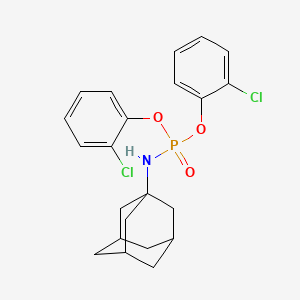

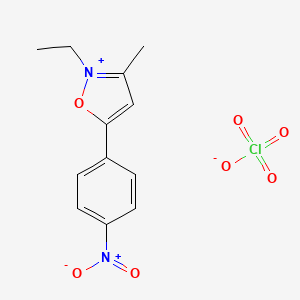
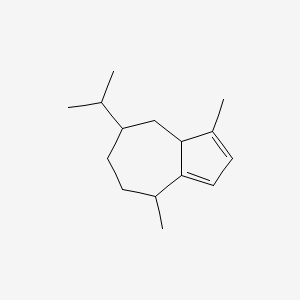
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
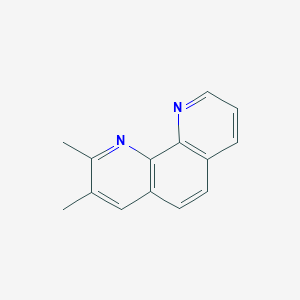

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
